3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of an amino group at the 3-position, a methoxyphenyl group at the 5-position, and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires basic conditions and can be carried out at room temperature .
Another method involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent. This reaction is usually performed under reflux conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous processes. These methods typically utilize the same synthetic routes as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways and target specific enzymes.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and inhibit their activity, leading to various biological effects. The compound’s structure allows it to interact with cellular receptors and modulate signaling pathways, which can result in therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate: This compound has an ethoxy group instead of a methoxy group at the 5-position.
Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate: This compound has a methoxy group at the 4-position instead of the 5-position.
Uniqueness
3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group at the 5-position and the amino group at the 3-position allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
649757-53-9 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)10-6-9(13)11(17-10)12(14)15/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
OVZGEYCSYDYAAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)N |
Origin of Product |
United States |
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